molecular formula C23H21NO3S B5060200 N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-((p-tolylthio)methyl)benzamide

N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-((p-tolylthio)methyl)benzamide

Cat. No.: B5060200
M. Wt: 391.5 g/mol
InChI Key: JOSGRZVUOZPCRF-UHFFFAOYSA-N
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Description

N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-((p-tolylthio)methyl)benzamide is a complex organic compound that features a benzamide core with a 2,3-dihydrobenzo[b][1,4]dioxin moiety and a p-tolylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-((p-tolylthio)methyl)benzamide typically involves multiple steps:

    Formation of the 2,3-Dihydrobenzo[b][1,4]dioxin Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the p-Tolylthio Group: This step involves the nucleophilic substitution of a suitable leaving group with p-tolylthiol.

    Coupling with Benzamide: The final step involves the coupling of the intermediate with benzamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the p-tolylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism by which N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-((p-tolylthio)methyl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-((phenylthio)methyl)benzamide: Similar structure but with a phenylthio group instead of a p-tolylthio group.

    N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-((methylthio)methyl)benzamide: Similar structure but with a methylthio group instead of a p-tolylthio group.

Uniqueness

N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-((p-tolylthio)methyl)benzamide is unique due to the presence of the p-tolylthio group, which can influence its chemical reactivity and biological activity. This substituent can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(4-methylphenyl)sulfanylmethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO3S/c1-16-2-9-20(10-3-16)28-15-17-4-6-18(7-5-17)23(25)24-19-8-11-21-22(14-19)27-13-12-26-21/h2-11,14H,12-13,15H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSGRZVUOZPCRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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